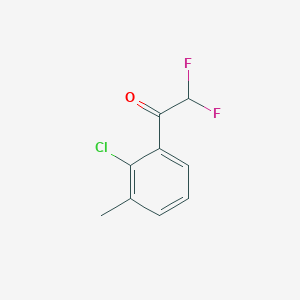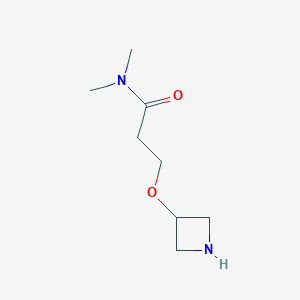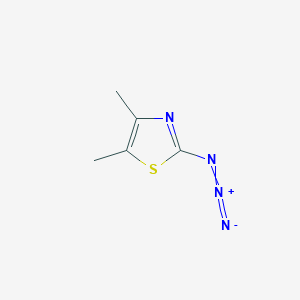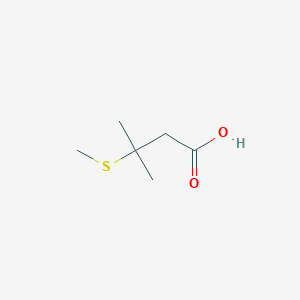
1-(3-aminopropyl)-1H-indazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-aminopropyl)-1H-indazol-3-ol is an organic compound that belongs to the class of indazoles Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This compound is characterized by the presence of an aminopropyl group attached to the nitrogen atom of the indazole ring and a hydroxyl group at the third position of the indazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminopropyl)-1H-indazol-3-ol typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic compounds.
Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of 3-bromo-1H-indazole with 3-aminopropylamine under suitable conditions can yield 1-(3-aminopropyl)-1H-indazole.
Hydroxylation: The hydroxyl group can be introduced at the third position of the indazole ring through selective oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-(3-aminopropyl)-1H-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted indazole derivatives.
科学的研究の応用
1-(3-aminopropyl)-1H-indazol-3-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3-aminopropyl)-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(3-aminopropyl)-1H-indazol-3-ol can be compared with other similar compounds, such as:
1-(3-aminopropyl)imidazole: Similar in structure but with an imidazole ring instead of an indazole ring.
(3-aminopropyl)triethoxysilane: Contains an aminopropyl group attached to a silane moiety.
3-amino-1-propanol: A simpler compound with an aminopropyl group attached to a hydroxyl group.
The uniqueness of this compound lies in its indazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
1-(3-aminopropyl)-2H-indazol-3-one |
InChI |
InChI=1S/C10H13N3O/c11-6-3-7-13-9-5-2-1-4-8(9)10(14)12-13/h1-2,4-5H,3,6-7,11H2,(H,12,14) |
InChIキー |
MDCCDIZTDMTQOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NN2CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride](/img/structure/B13524984.png)


![5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13525009.png)



![2-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13525039.png)
![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13525050.png)



